MART-1 is primarily expressed in melanocytes and melanoma cells. The specific sequence of MART-1(51-61) is derived from the MART-1 protein, which is encoded by the MART-1 gene located on chromosome 2. This peptide has been extensively studied for its potential in cancer vaccines and adoptive T cell therapies.
MART-1(51-61) falls under the classification of tumor antigens and is categorized as a neoantigen due to its specific expression in cancerous cells. It is also classified as an immunogenic peptide due to its ability to elicit an immune response.
The synthesis of MART-1(51-61) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method that allows for the stepwise addition of amino acids to form peptides.
The synthesis typically involves:
MART-1(51-61) consists of a linear sequence of amino acids, specifically:
This sequence has been shown to bind to major histocompatibility complex (MHC) molecules, facilitating recognition by T cells.
The molecular weight of MART-1(51-61) is approximately 1,000 Da, and its structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.
MART-1(51-61) can undergo various chemical reactions relevant to its function:
The binding affinity of MART-1(51-61) with MHC molecules can be quantified using surface plasmon resonance (SPR), which measures the kinetics of the interaction.
MART-1(51-61) functions primarily through its interaction with T cell receptors (TCRs). When presented by MHC class I molecules on the surface of antigen-presenting cells, it activates cytotoxic T lymphocytes that recognize and kill melanoma cells.
Studies have shown that T cells recognizing MART-1(51-61) can effectively proliferate and exert cytotoxic effects against melanoma cells in vitro and in vivo.
MART-1(51-61) is typically a white to off-white powder when synthesized. It is soluble in dimethyl sulfoxide (DMSO) and water at physiological pH.
The peptide exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions. Its solubility and stability are critical for its application in therapeutic settings.
MART-1(51-61) has several applications in cancer research and therapy:
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2